molecular formula C14H11F3N2OS B5591889 2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5591889
M. Wt: 312.31 g/mol
InChI Key: LYLUORIEMJTRKU-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features a pyridine ring, a trifluoromethyl group, and an acetamide moiety

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)10-5-1-2-6-11(10)19-12(20)9-21-13-7-3-4-8-18-13/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUORIEMJTRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of pyridine-2-thiol with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The pyridine ring and acetamide moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.

    2,3-dichloro-5-(trifluoromethyl)pyridine: Another intermediate with applications in crop protection.

    2-(2,5-dioxo-1-(2-trifluoromethyl-phenyl)-pyrrolidin-3-ylsulfanyl)-benzoic acid:

Uniqueness

2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of a pyridine ring, a trifluoromethyl group, and an acetamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

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